2-Oxopropanethial

Description

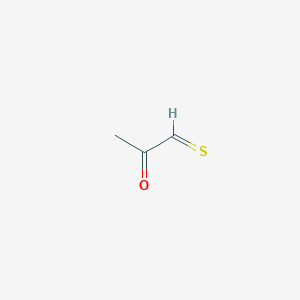

2-Oxopropanethial (IUPAC name: propan-2-thione) is a sulfur-containing analog of 2-oxopropanal (methylglyoxal), where the carbonyl oxygen is replaced by a sulfur atom, forming a thione group (C=S). This substitution significantly alters its chemical behavior, including reactivity, stability, and biological interactions. The compound is characterized by the structure CH₃-C(=S)-CH₃, distinguishing it from oxygenated analogs like methylglyoxal (CH₃-C(=O)-CHO) and pyruvic acid (CH₃-C(=O)-COOH).

Properties

CAS No. |

120512-87-0 |

|---|---|

Molecular Formula |

C3H4OS |

Molecular Weight |

88.13 g/mol |

IUPAC Name |

2-oxopropanethial |

InChI |

InChI=1S/C3H4OS/c1-3(4)2-5/h2H,1H3 |

InChI Key |

UDJRRTLNYAVBKG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxopropanethial can be achieved through several methods. One common approach involves the reaction of ethyl 2-oxopropanoate with thiophosphorus pentasulfide in an ammonia methanol solution . This method is known for its simplicity and high safety, making it suitable for industrial production.

Industrial Production Methods

In industrial settings, the preparation of this compound often involves large-scale reactions using similar synthetic routes. The use of thiophosphorus pentasulfide and ethyl 2-oxopropanoate remains a standard method due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Oxopropanethial undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound into thiols.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Oxopropanethial has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing compounds.

Biology: Research has explored its potential as a biochemical probe for studying sulfur metabolism.

Medicine: It has been investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Oxopropanethial exerts its effects involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This reactivity is primarily due to the presence of the sulfur atom, which can form covalent bonds with other atoms, leading to the formation of new chemical entities.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key differences between 2-oxopropanethial and selected analogs:

Reactivity and Stability

- Thione vs. Ketone Reactivity : The thione group in this compound is more nucleophilic but less electrophilic than the ketone group in methylglyoxal. This makes it prone to reactions with electrophiles, such as alkylation or oxidation, but less reactive in carbonyl-based condensations (e.g., aldol reactions) .

- Thermal Stability : Thioaldehydes and thiones are generally less stable than their oxo counterparts due to weaker C=S bond strength (~272 kJ/mol vs. C=O at ~749 kJ/mol) .

- Biological Interactions: Unlike methylglyoxal, which is a known glycating agent linked to diabetic complications, this compound’s biological role remains unexplored.

Key Research Findings and Data Gaps

- Stability Studies : Thiones require inert atmospheres for storage, unlike oxo analogs .

- Toxicity Profile : Analogous compounds like (Z)-2-Oxopropanal oxime exhibit hazards (e.g., H302: harmful if swallowed), suggesting this compound may require similar safety protocols .

- Data Limitations: No direct studies on this compound’s synthesis or applications exist in the provided evidence. Future research should prioritize: Synthesis optimization (e.g., using thiolation reagents). Mechanistic studies on its reactivity in nucleophilic substitutions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.